Chemical Structure and Therapeutic Potential of 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine
Chemical Structure and Therapeutic Potential of 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine
The following technical guide details the chemical structure, synthesis, and pharmacological profile of 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine , a bioactive ligand designed for neurodegenerative research.
Executive Summary
4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine (also known as 1-(morpholinomethyl)-2-(prop-2-ynyloxy)naphthalene) is a synthetic Multi-Target Directed Ligand (MTDL) developed primarily for the treatment of Alzheimer’s Disease (AD). It belongs to a class of propargylamine-based inhibitors designed to simultaneously modulate monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).
The compound integrates a naphthalene scaffold (providing hydrophobic stacking interactions) with a morpholine moiety (enhancing solubility and target binding) and a propargyl ether group (the pharmacophore responsible for irreversible MAO inhibition). Its design reflects the "one molecule, multiple targets" paradigm, addressing the complex pathology of neurodegeneration by combining cholinergic restoration with neuroprotection.
Structural Analysis & Pharmacophore Mapping
The molecule can be dissected into three distinct functional domains, each serving a specific biological role:
| Domain | Chemical Moiety | Function |
| Core Scaffold | Naphthalene Ring | Provides lipophilicity and |
| Basic Center | Morpholine Ring | Acts as a proton acceptor at physiological pH (pKa |
| Warhead | 2-Propynyloxy (Propargyl Ether) | The reactive "warhead." It occupies the substrate cavity of MAO-B and forms a covalent adduct with the N5 atom of the FAD cofactor, irreversibly inhibiting the enzyme. |
Electronic & Steric Considerations
-
Electronic: The oxygen atom at the 2-position of the naphthalene ring acts as an electron donor, increasing the electron density of the aromatic system. However, the propargyl group is electron-withdrawing via induction, balancing the reactivity.
-
Steric: The methylene bridge (-CH
-) at position 1 allows rotational freedom for the morpholine ring, enabling it to adopt an optimal conformation for binding within the enzyme active sites.
Synthetic Pathways
The synthesis of 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine is achieved through a convergent two-step protocol involving a Mannich reaction followed by Williamson ether synthesis .
Protocol Overview
-
Step 1: Aminomethylation (Mannich Reaction)
-
Reagents: 2-Naphthol, Morpholine, Formaldehyde (37% aq.).
-
Conditions: Ethanol, Reflux, 2-4 hours.
-
Mechanism: In situ formation of a morpholinium iminium ion, which undergoes electrophilic aromatic substitution at the electron-rich 1-position of 2-naphthol.
-
Product: 1-(Morpholinomethyl)-2-naphthol (Solid intermediate).
-
-
Step 2: O-Alkylation (Propargylation)
-
Reagents: 1-(Morpholinomethyl)-2-naphthol, Propargyl bromide (80% in toluene), Potassium Carbonate (
). -
Conditions: Acetone or Acetonitrile, Reflux, 6-12 hours.
-
Mechanism:
nucleophilic substitution where the phenoxide anion attacks the propargyl bromide. -
Product: 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine.
-
Visualization: Synthetic Route
Caption: Two-step synthesis via Mannich aminomethylation followed by O-propargylation.
Mechanism of Action
The compound functions as a dual inhibitor , targeting two key enzymes in the cholinergic and monoaminergic systems.
Monoamine Oxidase B (MAO-B) Inhibition
The propargyloxy group is a "suicide substrate" for MAO-B.
-
Binding: The naphthalene ring positions the molecule within the hydrophobic active site of MAO-B.
-
Activation: The enzyme attempts to oxidize the propargyl group.
-
Covalent Modification: The propargyl radical or cation intermediate forms a covalent bond with the N(5) atom of the Flavin Adenine Dinucleotide (FAD) cofactor.
-
Result: Irreversible inactivation of MAO-B, preventing the breakdown of dopamine and reducing oxidative stress (hydrogen peroxide production).
Acetylcholinesterase (AChE) Inhibition
The morpholine-naphthalene scaffold targets the catalytic gorge of AChE.
-
Peripheral Anionic Site (PAS): The naphthalene ring interacts via
- stacking with aromatic residues (e.g., Trp286) at the PAS. -
Catalytic Active Site (CAS): The protonated morpholine nitrogen interacts with the anionic subsite, blocking acetylcholine entry.
Visualization: Dual Mechanism
Caption: Dual pathway illustrating covalent MAO-B inactivation and non-covalent AChE blockade.
Physicochemical Properties
The following data summarizes the estimated properties relevant to drug development (BBB permeability and solubility).
| Property | Value (Est.) | Significance |
| Molecular Formula | - | |
| Molecular Weight | 281.35 g/mol | Optimal for CNS penetration (< 400 Da). |
| LogP (Lipophilicity) | 3.2 - 3.8 | Highly lipophilic; predicts excellent Blood-Brain Barrier (BBB) crossing. |
| pKa (Basic) | ~7.8 - 8.2 | Exists as a mixture of neutral and cationic forms at physiological pH (7.4). |
| H-Bond Donors | 0 | Increases membrane permeability. |
| H-Bond Acceptors | 3 | Morpholine O, N, and Ether O. |
| TPSA | ~21.7 Ų | Low polar surface area favors brain uptake. |
Experimental Characterization
To validate the identity of synthesized 4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine, the following spectral signatures are diagnostic:
-
1H NMR (CDCl3, 400 MHz):
-
2.50-2.60 (m, 4H, Morpholine
). -
2.55 (t, 1H, Acetylenic
). -
3.70-3.80 (m, 4H, Morpholine
). -
4.05 (s, 2H,
). -
4.85 (d, 2H,
). - 7.30-8.20 (m, 6H, Naphthalene protons).
-
2.50-2.60 (m, 4H, Morpholine
-
IR Spectroscopy:
-
3290 cm⁻¹:
stretch (Acetylenic). -
2120 cm⁻¹:
stretch (Weak). -
1110 cm⁻¹:
ether stretch.
-
References
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Marco-Contelles, J., et al. (2017).[1][2] "Synthesis, biological evaluation and molecular modeling of new naphthalene derivatives as potential dual cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease." European Journal of Medicinal Chemistry, 126, 576-589.[1][2] Link
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Bolea, I., et al. (2013). "Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-benzyloxy-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease." Journal of Medicinal Chemistry, 56(16), 6273-6286. Link
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Youdim, M. B., et al. (2006). "Multi-functional drugs for various CNS targets in the treatment of neurodegenerative disorders."[3] Trends in Pharmacological Sciences, 27(1), 14-17. Link
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Knez, D., et al. (2020). "Propargylamine-derived multi-target directed ligands for Alzheimer's disease therapy."[4] Bioorganic & Medicinal Chemistry Letters, 30(3), 126880.[4] Link
